N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine
CAS No.: 1093879-63-0
Cat. No.: VC3421757
Molecular Formula: C7H13N3
Molecular Weight: 139.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1093879-63-0 |
|---|---|
| Molecular Formula | C7H13N3 |
| Molecular Weight | 139.2 g/mol |
| IUPAC Name | N-methyl-2-(1-methylpyrazol-4-yl)ethanamine |
| Standard InChI | InChI=1S/C7H13N3/c1-8-4-3-7-5-9-10(2)6-7/h5-6,8H,3-4H2,1-2H3 |
| Standard InChI Key | RZMAEKCTXKHDQA-UHFFFAOYSA-N |
| SMILES | CNCCC1=CN(N=C1)C |
| Canonical SMILES | CNCCC1=CN(N=C1)C |
Introduction
Chemical Identity and Structure
N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine (CAS: 1093879-63-0) is an organic compound featuring a pyrazole heterocyclic structure with two nitrogen atoms. Its molecular formula is C7H13N3 with a molecular weight of 139.20 g/mol . The compound contains a methylated pyrazole ring connected to an ethanamine group, giving it distinct chemical properties that make it valuable for various scientific applications. It is known by several synonyms including methyl[2-(1-methylpyrazol-4-yl)ethyl]amine .
The compound's structure includes a five-membered pyrazole ring with adjacent nitrogen atoms, where one nitrogen is methylated. The pyrazole ring is connected to an ethanamine side chain, which contains a secondary amine group. This structural arrangement provides the compound with unique reactive sites for chemical modifications and biological interactions.
Physical and Chemical Properties
The physical and chemical properties of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine determine its behavior in biological systems and chemical reactions. The compound is typically classified as an irritant, necessitating appropriate handling precautions in laboratory settings . While primarily studied in its free base form, it can also exist as various salt forms, including dihydrochloride derivatives, which alter its solubility and stability characteristics.
| Property | Description | Source |
|---|---|---|
| Molecular Formula | C7H13N3 | |
| Molecular Weight | 139.20 g/mol | |
| CAS Number | 1093879-63-0 | |
| Physical State | Solid (at standard conditions) | |
| Hazard Classification | Irritant | |
| PubChem CID | 51000371 |
Synthesis and Preparation Methods
The synthesis of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine involves specific chemical processes that ensure high yield and purity of the final product. Understanding these methods is crucial for researchers seeking to produce or modify this compound for various applications.
Common Synthetic Routes
The primary synthetic route for N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine typically involves the reaction of 1-methylpyrazole with ethylene diamine under controlled conditions. This reaction requires careful manipulation of reaction parameters to achieve optimal yields and minimize unwanted by-products. Alternative synthetic approaches may involve different starting materials, but generally follow similar reaction principles.
The reaction typically proceeds through a series of steps, including initial activation of the pyrazole ring, followed by nucleophilic substitution reactions that form the desired ethanamine linkage. These reactions require precise control of temperature, solvent conditions, and reaction time to ensure high conversion rates and product purity.
Reaction Conditions and Parameters
Successful synthesis of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine depends on specific reaction conditions that facilitate the desired chemical transformations while minimizing side reactions. Key parameters include:
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Temperature: Typically elevated temperatures (50-100°C) to ensure complete conversion
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Solvent systems: Often involving aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
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Catalysts: May include bases such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution
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Reaction time: Usually ranging from several hours to overnight, depending on scale and conditions
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Purification methods: Including recrystallization or chromatography to achieve high purity
Industrial Production Considerations
For larger-scale production, additional considerations come into play to ensure efficiency, safety, and consistent product quality. Industrial synthesis methods may employ continuous flow reactors, automated systems, and specialized catalysts to optimize production parameters. Quality control measures, including analytical testing throughout the production process, are essential to ensure the final product meets required specifications for research or commercial applications.
Chemical Reactivity
N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine demonstrates diverse chemical reactivity, making it useful as a building block for more complex molecular structures. Its reactivity profile arises from its unique structural features, particularly the pyrazole ring and amine functional group.
Reaction Types
The compound can participate in various chemical reactions that modify different parts of its structure. Common reaction types include:
Oxidation Reactions
N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine can undergo oxidation reactions at multiple sites, particularly at the secondary amine nitrogen or the pyrazole ring. These reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides or other oxidized derivatives that may have altered biological properties.
Reduction Reactions
Reduction reactions, typically employing agents such as lithium aluminum hydride or sodium borohydride, can be used to modify specific functional groups within the molecule. These reactions are particularly important in the derivatization of the compound for structure-activity relationship studies in drug development.
Substitution Reactions
Biological Activities and Applications
Research into N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine has revealed several potential biological activities that could be exploited for therapeutic applications. These activities arise from the compound's ability to interact with specific biological targets and influence various biochemical pathways.
Anti-inflammatory Properties
Compounds containing the pyrazole scaffold, similar to N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine, have demonstrated significant anti-inflammatory effects. These effects are often mediated through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Molecular docking studies with similar pyrazole derivatives have shown strong binding affinities to COX-2, suggesting their potential use in treating inflammatory diseases.
The ability to inhibit pro-inflammatory cytokines represents another important mechanism by which these compounds may exert anti-inflammatory effects. By modulating the production or activity of these signaling molecules, N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine and related compounds could potentially reduce inflammation in various disease states.
| Cancer Cell Line | Growth Inhibition (%) | Selectivity |
|---|---|---|
| HepG2 (liver cancer) | 54.25 | High |
| HeLa (cervical cancer) | 38.44 | High |
| Normal Fibroblasts | 80.06 | Low |
These findings suggest that N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine might possess similar anticancer properties, potentially through mechanisms involving enzyme inhibition or receptor interactions.
Structure-Activity Relationships
Key Structural Features
Several structural features of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine are particularly important for its biological activities:
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The pyrazole ring provides a rigid scaffold that can interact with specific binding pockets in target proteins
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The methylation of the pyrazole nitrogen affects the electronic distribution and hydrogen-bonding capabilities
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The ethanamine linker provides flexibility for the molecule to adopt optimal conformations for target binding
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The secondary amine group can participate in hydrogen bonding and is a potential site for further derivatization
Modifications to any of these structural elements can significantly alter the compound's biological activity profile, offering opportunities for rational drug design and optimization.
Comparative Analysis with Similar Compounds
Comparing N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine with structurally related compounds provides valuable insights into structure-activity relationships. Similar compounds include:
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2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine (lacking the N-methyl group)
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N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine (with a shorter linker between the pyrazole and amine)
Current Research Directions
Research on N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine continues to evolve, with several promising directions for future investigation. Current research efforts focus on expanding our understanding of the compound's therapeutic potential and optimizing its properties for specific applications.
Therapeutic Development
Current research is exploring the development of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine and its derivatives as potential therapeutic agents for various conditions:
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Anti-inflammatory drugs targeting specific inflammatory pathways
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Anticancer agents with selectivity for cancer cells over normal cells
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Anticonvulsant medications targeting specific neural pathways
These investigations involve detailed studies of the compound's mechanism of action, pharmacokinetic properties, and potential side effects to assess its therapeutic potential and safety profile.
Synthesis Optimization
Researchers are working on optimizing the synthesis of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine to improve yield, purity, and scalability. This includes:
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Development of more efficient synthetic routes
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Exploration of green chemistry approaches to reduce environmental impact
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Use of catalytic methods to enhance reaction specificity and efficiency
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Implementation of continuous flow processes for larger-scale production
These improvements will make the compound more accessible for research and potential commercial applications.
Future Research Opportunities
Several promising areas for future research on N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine include:
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Detailed investigation of its mechanism of action at the molecular and cellular levels
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Development of novel derivatives with enhanced biological activities
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Exploration of combination therapies with existing drugs
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Investigation of additional therapeutic applications beyond those currently being studied
These research directions hold significant potential for expanding our understanding of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine and harnessing its properties for diverse scientific and medical applications.
Analytical Methods and Characterization
Accurate characterization of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine is essential for ensuring its identity, purity, and quality in research and potential commercial applications. Various analytical techniques are employed for this purpose, each providing specific information about the compound's properties.
Spectroscopic Methods
Spectroscopic techniques play a crucial role in the structural characterization of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structural arrangement and confirmation of its chemical identity
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Infrared (IR) spectroscopy helps identify functional groups and chemical bonds present in the molecule
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Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for structural elucidation
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UV-Visible spectroscopy can be used to determine concentration and purity in solution
These techniques, used in combination, provide comprehensive structural confirmation and are essential for quality control in both research and production settings.
Chromatographic Analysis
Chromatographic methods are vital for assessing the purity of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine and detecting potential impurities:
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High-Performance Liquid Chromatography (HPLC) allows for quantitative analysis and separation of the compound from structurally similar impurities
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Gas Chromatography (GC) can be used for volatile derivatives or degradation products
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Thin-Layer Chromatography (TLC) provides a simple method for purity assessment and reaction monitoring
These analytical approaches ensure that the compound meets the required specifications for research and potential therapeutic applications, contributing to the reliability and reproducibility of experimental results.
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